molecular formula C8H12N2O4 B11716485 ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate

ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate

Cat. No.: B11716485
M. Wt: 200.19 g/mol
InChI Key: KXLFPPCPWJDEEW-YFKPBYRVSA-N
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Description

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with ethyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their functional groups.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate

InChI

InChI=1S/C8H12N2O4/c1-2-14-7(12)3-5-8(13)9-4-6(11)10-5/h5H,2-4H2,1H3,(H,9,13)(H,10,11)/t5-/m0/s1

InChI Key

KXLFPPCPWJDEEW-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1C(=O)NCC(=O)N1

Canonical SMILES

CCOC(=O)CC1C(=O)NCC(=O)N1

Origin of Product

United States

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